4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile
Overview
Description
4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzoylacetonitrile and the trifluoroethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be displaced by nucleophiles under appropriate conditions.
Oxidation: The benzoylacetonitrile moiety can undergo oxidation to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzoylacetonitriles with various nucleophiles.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of novel therapeutic agents.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets of target proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(2,2,2-Trifluoroethoxy)benzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is unique due to the presence of both the trifluoroethoxy and benzoylacetonitrile moieties, which confer distinct chemical reactivity and biological activity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the benzoylacetonitrile moiety provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
3-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-9-3-1-8(2-4-9)10(16)5-6-15/h1-4H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKDTUICIGLDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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